Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS: 1251003-28-7) is a spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms (1,8-diaza) and a ketone group at position 2. Its molecular formula is C₁₇H₂₂N₂O₃, and it has a molecular weight of 302.36 g/mol . This compound is primarily utilized in pharmaceutical research as a building block for proteolysis-targeting chimeras (PROTACs) and other small-molecule drug candidates. It is typically stored at room temperature and is available in high purity (≥95%) for laboratory use .
Properties
IUPAC Name |
benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-8-4-9-17(18-15)10-5-11-19(13-17)16(21)22-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXTWYGGGWCZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate generally proceeds via:
- Construction of the diazaspiro ring system through cyclization or condensation reactions.
- Introduction of the benzyl carboxylate moiety by esterification or via benzyl-protected intermediates.
- Oxidation or reduction steps to install the 2-oxo (carbonyl) functionality on the spirocyclic framework.
Detailed Preparation Method Based on Patent CN101255159A
A representative synthesis of related diazaspiro compounds (3,9-diaza spiro[5.5] undecane derivatives) provides insight into the preparation of this compound:
| Step | Procedure | Conditions | Yield & Notes |
|---|---|---|---|
| 1. Formation of 3-benzyl-3,9-diaza spiro[5.5]undecane | Dissolve 5 g of 3-benzyl-3,9-diaza spiro[5.5]undecane in 50 mL anhydrous methylene chloride; add 3 g triethylamine under nitrogen atmosphere | Room temperature, inert atmosphere | Intermediate for further oxidation |
| 2. Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane | Suspend 32.2 g of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane in 300 mL 50% phosphate aqueous solution; heat at 110 °C for 30 h; monitor by HPLC | Oil bath at 110 °C, 30 hours | 17.4 g (64%) white solid after recrystallization from methanol |
| 3. Reduction to 3-benzyl-3,9-diaza spiro[5.5]undecane | Suspend 20 g of the dioxo compound in 500 mL anhydrous tetrahydrofuran; add 11.2 g lithium aluminum hydride slowly under nitrogen; reflux 16 h; quench with 100 mL 2 M NaOH; filter and purify by column chromatography | Reflux under nitrogen, 16 hours | 13 g (73%) white solid product |
This sequence illustrates the use of oxidation and reduction steps to install the oxo groups and reduce nitrile functionalities, respectively, under controlled inert atmospheres and elevated temperatures, with purification by recrystallization and chromatography.
Alternative Synthetic Routes from Literature
Research reviews on spiroheterocycles describe preparation of related 1,8-diazaspiro compounds via:
- Strecker-type reactions on N-benzyl-4-piperidone derivatives to introduce cyano and anilino groups.
- Subsequent intramolecular Dieckmann cyclization to form the diazaspiro ring system.
- Partial or complete reduction of keto or dioxo derivatives to yield the target spirocyclic amines.
- Esterification or benzylation to introduce the benzyl carboxylate moiety.
A typical route involves:
| Step | Reaction | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1. Strecker reaction | N-benzyl-4-piperidone + cyanide source + amine | Strecker conditions | Room temperature | Formation of cyano-anilinopiperidine intermediate |
| 2. Esterification and N-acetylation | Ethanol, acetic anhydride | Mild heating | 45% yield for cyclized product | |
| 3. Dieckmann cyclization | Intramolecular condensation | Base catalysis | Formation of diazaspiro dione | |
| 4. Reduction | LiAlH4 or catalytic hydrogenation | Reflux or pressure hydrogenation | Conversion to diazaspiro amines or oxo derivatives |
This method emphasizes the versatility of piperidone derivatives and the use of classical organic transformations to build the spirocyclic core.
Specific Preparation of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Though slightly different (with an oxygen atom in the spiro ring), the preparation of benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1408074-70-3) provides relevant procedural insights:
- Starting from appropriate diazaspiro intermediates, the benzyl ester is introduced via esterification.
- The 2-oxo group is installed by oxidation or by using keto precursors.
- Purification is typically achieved by recrystallization or chromatography.
- Product purity is reported as ≥97% with molecular weight 304.34 g/mol.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is used to study various biochemical pathways and molecular interactions. Its ability to bind to specific receptors and enzymes makes it a useful tool in understanding cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mechanism of Action
The mechanism by which Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs based on spiro ring size , heteroatom placement , protecting groups , and functional group substitutions .
Table 1: Structural and Physicochemical Comparison
Key Observations
Compounds with 1-oxa-4,8-diaza configurations (e.g., CAS 1160247-05-1) exhibit distinct electronic properties due to oxygen placement .
Protecting Groups :
- Benzyl esters (e.g., target compound) are often preferred for their stability in synthetic intermediates, while tert-butyl esters (e.g., CAS 1158749-94-0) offer acid-labile protection for selective deprotection in multi-step syntheses .
Functional Group Modifications :
- The absence of the 2-oxo group (e.g., CAS 1439896-71-5) eliminates a hydrogen-bond acceptor, which may reduce interaction with biological targets .
Biological Activity
Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spiro linkage between a piperidine ring and an oxazolidinone structure. Its molecular formula is , with a molecular weight of approximately 302.368 g/mol. The compound's unique structure contributes to its diverse biological activities.
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting geranylgeranyltransferase I (GGTase I), which is crucial for cancer cell survival and growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For example:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
These results suggest that the compound could be developed as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | 0.29 | Inhibition of Stat3 phosphorylation |
| HePG2 (hepatocellular carcinoma) | 0.90 | Induction of apoptosis |
| Caco-2 (colon carcinoma) | 0.75 | Cell cycle arrest |
The anticancer activity appears to be linked to the compound's ability to disrupt critical signaling pathways involved in cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect, supporting its potential use in treating infections caused by these pathogens.
- Cancer Cell Proliferation Inhibition : Another study focused on the compound's effects on A431 epidermoid carcinoma cells, revealing that it significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate, and what yields are typically achieved?
- Methodological Answer : The synthesis of spirocyclic carbamates often involves multi-step protocols, including cyclization and protection/deprotection strategies. For example, benzyl carbamate derivatives can be synthesized via hydrazine coupling followed by cyclization under reflux conditions. A study on analogous compounds reported yields of 50–89% using carbamate-forming reactions with tert-butyl or benzyl protecting groups . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents like EDCI/HOBt for amide bond formation.
Q. How is the spirocyclic core structure confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : - and -NMR identify characteristic signals for the diazaspiro ring, such as deshielded carbonyl carbons (170–180 ppm) and distinct splitting patterns for non-equivalent protons in the spiro junction .
- X-ray crystallography : Resolves the spatial arrangement of the spiro[5.5] system, as seen in related spiro compounds like tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate .
- HRMS : Validates molecular formula (e.g., CHNO) with mass accuracy <5 ppm.
Q. What purification challenges arise during synthesis, and how are they addressed?
- Methodological Answer : Common issues include residual solvents/byproducts and diastereomer separation. Techniques include:
- Column chromatography : Use gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to isolate the target compound from spirocyclic byproducts .
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) for crystal formation .
- HPLC : Employ chiral columns (e.g., Chiralpak IA) for enantiomeric resolution if asymmetric centers are present .
Advanced Research Questions
Q. How do substituent variations on the diazaspiro core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., bromo, nitro) on the benzyl ring enhance enzyme inhibition potency, as seen in ALDH-2 inhibitors .
- Spiro ring size : Smaller rings (e.g., spiro[4.5]) exhibit higher conformational rigidity, improving receptor binding compared to spiro[5.5] systems .
- Data Table :
| Compound | Substituent | Bioactivity (IC) | Reference |
|---|---|---|---|
| tert-Butyl 2,9-diazaspiro[5.5] | Boc-protected | ACC inhibition: 1.2 µM | |
| Benzyl 2-oxo-1,8-diazaspiro[5.5] | Benzyl carbamate | Immunomodulation: ND* | |
| *ND: Not disclosed; inferred from patent claims. |
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes like ACC or DNA-PK, leveraging crystal structures (PDB: 3FX2 for ACC) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) to evaluate binding free energy (ΔG) .
- QSAR models : Corrogate descriptors like logP and polar surface area (PSA) with activity data from analogs in public databases .
Q. How do solubility and stability properties affect in vitro assay design?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers for cell-based assays. Measured logP values for similar spiro compounds range from 1.8–2.5, indicating moderate hydrophobicity .
- Stability : Conduct pH-dependent degradation studies (e.g., 37°C in PBS at pH 7.4 vs. 5.0) to identify optimal storage conditions. For example, tert-butyl analogs show <10% degradation over 72 hours at pH 7.4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
